Potassium hexafluorophosphate

Lithium primary battery Energy density High-rate performance

Generic substitution among potassium electrolyte salts leads to divergent SEI composition and unpredictable cycling stability. Source KPF6 where application-matched data exists: as the primary K⁺ salt in 0.8 M EC:DEC electrolytes for hard carbon anodes (86.7% capacity retention after 100 cycles); as a Li/CFx additive achieving a 29% energy density gain over LiPF6 at 5C (1232 vs. 955 Wh kg⁻¹); or for reducing first-cycle irreversible capacity loss in LFP/graphite cells by 38.98%. Specify the validated formulation and benchmark metrics when procuring.

Molecular Formula KPF6
F6KP
Molecular Weight 184.062 g/mol
CAS No. 17084-13-8
Cat. No. B096983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hexafluorophosphate
CAS17084-13-8
Molecular FormulaKPF6
F6KP
Molecular Weight184.062 g/mol
Structural Identifiers
SMILESF[P-](F)(F)(F)(F)F.[K+]
InChIInChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1
InChIKeyYZDGRYDIGCWVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KPF6: Foundational Electrolyte Salt for Alkali-Ion Batteries


Potassium hexafluorophosphate (KPF6, CAS 17084-13-8) is a white, crystalline inorganic salt with a face-centered cubic lattice structure, a melting point of 575°C, and a water solubility of 93 g/L at 25°C [1]. It is the most widely used potassium salt in non-aqueous electrolytes for potassium-ion batteries (KIBs) and potassium-based electrochemical capacitors, and is also employed as a functional additive in lithium-ion and lithium-metal battery systems to modify the solid electrolyte interphase (SEI) [2]. KPF6 serves as the benchmark K⁺-conducting salt against which next-generation alternatives such as potassium bis(fluorosulfonyl)imide (KFSI) and potassium bis(trifluoromethanesulfonyl)imide (KTFSI) are routinely evaluated for cycling stability, rate capability, and interfacial compatibility [3].

Benchmark K⁺ salt for non-aqueous potassium-ion battery and EDLC electrolytes
SEI-modifying additive in lithium-ion and lithium-metal systems
Comparator reference when evaluating KFSI, KTFSI, or KHFDF alternatives

KPF6 Substitution: SEI and Stability Differences


Generic substitution among potassium electrolyte salts is scientifically unsound due to profound differences in anion-derived solid electrolyte interphase (SEI) composition and resulting electrochemical stability. While KPF6 remains the most established and cost-effective K⁺ salt, its performance is highly system-dependent: in carbonate-based electrolytes for hard carbon anodes, KPF6 delivers robust cycling stability (86.7% capacity retention after 100 cycles) [1], whereas in high-voltage K-metal cells or with alloy-type anodes, KPF6-based electrolytes suffer from severe capacity fade (only 34.21% retention after 50 cycles) compared to >96% retention achieved with KFSI [2]. Similarly, in lithium-ion systems, KPF6 as an additive reduces irreversible capacity loss by 38.98% relative to baseline LiPF6, but this improvement is modest compared to NaPF6's 67.39% capacity retention advantage [3]. These divergent outcomes—spanning lithium-ion additives, potassium-ion full cells, and supercapacitors—underscore that KPF6 selection must be guided by application-specific quantitative benchmarking against its closest analogs, not by generic assumptions of interchangeability.

SEI PF₆⁻-derived interphase differs fundamentally from FSI⁻/TFSI⁻, altering cycling stability and capacity retention
System Performance is highly system-dependent: robust on hard carbon may shift to severe fade on alloy-type anodes
Concentration Optimal concentration can be non-trivial; 0.8 M formulations may outperform 1 M in specific electrode chemistries

KPF6 Performance Benchmarks


High-Rate Energy Density in Li/CFx Primary Batteries

In Li/CFx primary batteries, replacing the conventional LiPF6 or NaPF6 electrolyte with a KPF6-based electrolyte significantly elevates energy density at high discharge rates. At a 5C rate, the KPF6-based system delivers 1232 Wh kg⁻¹ (based on cathode material), representing a 29% improvement over LiPF6 (955 Wh kg⁻¹) and a 12% improvement over NaPF6 (1104 Wh kg⁻¹) [1]. This enhancement is attributed to the faster K⁺ ion diffusion coefficient and the formation of KF crystals that facilitate ion transport and modify discharge product nucleation.

Li/CFx Energy Density
Head-to-head
1232 Wh kg⁻¹
vs. LiPF₆ 955 +29%
Supports energy density comparison at high discharge rates
5C discharge, cathode-material basis
Lithium primary battery Energy density High-rate performance

Capacity Loss Reduction in Graphite/LFP Li-Ion Cells

When used as an electrolyte additive in artificial graphite/LFP lithium-ion cells, KPF6 substantially reduces first-cycle irreversible capacity loss. Compared to a baseline 1.22 M LiPF6 control electrolyte, which exhibited an irreversible capacity loss of 177 mAh g⁻¹ (from a specific capacity of 607 mAh g⁻¹), the addition of KPF6 reduced this loss by 38.98% [1]. In full-cell cycling over 20 cycles, the KPF6-containing electrolyte maintained 30.43% greater capacity than the LiPF6 baseline [1].

Irreversible Loss Reduction
Head-to-head
−38.98%
vs. LiPF₆ baseline +30.4% cap. retention
Supports first-cycle Coulombic efficiency improvement context
Graphite/LFP full cells, EC/EMC
Lithium-ion battery Electrolyte additive SEI engineering

Hard Carbon Anode Performance in Potassium-Ion Batteries

In potassium-ion batteries employing biomass-derived hard carbon anodes, 0.8 M KPF6 in EC:DEC (1:1 v/v) outperforms both 1 M KPF6 in the same solvent mixture and 1 M KTFSI in TEGDME in terms of Coulombic efficiency, specific capacity, and capacity retention [1]. The optimized 0.8 M KPF6 formulation delivers a specific capacity of 187.3 mAh g⁻¹ at 200 mA g⁻¹ with a Coulombic efficiency of 96.8% and retains 86.7% of its initial capacity after 100 cycles [1].

Hard Carbon KIB Cycling
Head-to-head
187.3 mAh g⁻¹
96.8% CE 86.7% retention (100 cyc)
Supports concentration-specific formulation fit for biomass-derived hard carbon
0.8 M in EC:DEC, 200 mA g⁻¹
Potassium-ion battery Hard carbon anode Cycling stability

Rate Performance in Electric Double-Layer Capacitors

In electric double-layer capacitors (EDLCs), KPF6-based electrolytes in acetonitrile demonstrate superior rate performance compared to commercial triethylmethylammonium tetrafluoroborate (TEMABF4)-based electrolytes . While KPF6 electrolytes do not exhibit the highest bulk ionic conductivity, they manifest lower ionic resistance within activated carbon pores and lower interfacial resistance between electrode and electrolyte, attributed to the lower activation energy of K⁺ cation transport stemming from its low effective nuclear charge .

EDLC Rate Performance
Data to verify
Lower pore/interfacial resistance
vs. TEMABF₄ EIS-derived
Supports faster charge/discharge capability from ion-transport dynamics
Acetonitrile, activated carbon electrodes
Electric double-layer capacitor Rate capability Ionic conductivity

Ionic Conductivity vs. KFSI and KTFSI

The ionic conductivity of KPF6-based electrolytes is generally lower than that of KFSI-based electrolytes at equivalent concentrations in common organic solvents. For instance, in dimethoxyethane (DME) solvent at the same molality, KFSI/DME exhibits higher ionic conductivity than both KPF6/DME and KTFSI/DME [1]. In EC:DMC (1:1 v/v) solvent mixtures, 0.8 M KPF6, KFSI, KTFSI, and KHFDF all achieve ionic conductivities above 8 mS cm⁻¹ at room temperature and ~0°C, but KHFDF outperforms the others in high-voltage stability (up to 4.7 V vs. K⁺/K) [2].

Ionic Conductivity
Class-level
>8 mS cm⁻¹
0.8 M EC:DMC KFSI/DME higher
Contextualizes conductivity trade-off vs. cost and SEI properties
Ranking: KFSI > KPF6 ≈ KTFSI in some solvents
Ionic conductivity Electrolyte salt comparison Potassium-ion battery

Capacity Fade in N-C@Bi Nanocomposite Anodes

In potassium-ion batteries using N-doped carbon encapsulated bismuth (N-C@Bi) nanocomposite anodes, the choice of electrolyte salt dramatically impacts capacity retention. In a KFSI-based electrolyte, the N-C@Bi electrode delivers an initial specific capacity of 255.2 mAh g⁻¹ at 0.5 A g⁻¹, retaining 245.6 mAh g⁻¹ after 50 cycles, corresponding to a high capacity retention of 96.24% [1]. In stark contrast, under identical cycling conditions in a KPF6-based electrolyte, the same electrode exhibits a lower initial capacity of 209.0 mAh g⁻¹, which plummets to 71.5 mAh g⁻¹ after 50 cycles, yielding a capacity retention of only 34.21% [1].

Alloy-Anode Capacity Fade
Head-to-head
34.21% retention
KFSI: 96.24% 62 pp gap
Indicates KPF6 unsuitability for N-C@Bi alloy-type anodes; motivates application-specific salt choice
50 cycles, 0.5 A g⁻¹, nanocomposite anode
Potassium-ion battery Alloy-type anode SEI stability

KPF6 Application Scenarios


Electrolyte for High-Rate Li/CFx Primary Batteries

KPF6 is the electrolyte salt of choice for Li/CFx primary batteries requiring maximum energy density at high discharge rates (≥5C). The 29% energy density improvement over LiPF6 (1232 Wh kg⁻¹ vs. 955 Wh kg⁻¹) at 5C directly addresses the needs of military, aerospace, and medical device applications where high power output from a primary cell is non-negotiable. Procurement specifications should explicitly reference this 5C energy density benchmark when sourcing KPF6 for Li/CFx cathode development or cell production.

Electrolyte Additive for SEI Optimization in Graphite/LFP Cells

KPF6 is a validated additive for reducing first-cycle irreversible capacity loss in artificial graphite/LFP lithium-ion cells. The 38.98% reduction in irreversible capacity loss relative to baseline LiPF6 electrolyte makes KPF6 a compelling selection for lithium-ion battery manufacturers seeking to boost initial Coulombic efficiency without overhauling their core electrolyte formulation. This is particularly relevant for high-volume production of LFP-based cells where minimizing material waste and maximizing energy throughput are key economic drivers.

Electrolyte Salt for Hard Carbon Potassium-Ion Batteries

For potassium-ion batteries employing biomass-derived hard carbon anodes, the specific 0.8 M KPF6 in EC:DEC (1:1 v/v) formulation delivers the optimal balance of specific capacity (187.3 mAh g⁻¹ at 200 mA g⁻¹), Coulombic efficiency (96.8%), and capacity retention (86.7% after 100 cycles) . This evidence-based formulation should be explicitly specified in electrolyte procurement for hard carbon KIB research and pilot-scale cell assembly, as deviations to 1 M concentration or alternative salts (e.g., KTFSI) result in inferior performance.

High-Rate Electrolyte for EDLCs

KPF6-based electrolytes in acetonitrile are indicated for EDLCs where superior rate performance is prioritized over absolute bulk ionic conductivity. The demonstrated lower ionic resistance within activated carbon pores and lower interfacial resistance compared to commercial TEMABF4 electrolytes supports the selection of KPF6 for high-power supercapacitor applications, including regenerative braking systems, grid frequency regulation, and pulsed power devices.

Application
Selection Property
Validation Focus
High-rate Li/CFx primary battery research
Energy density at elevated discharge rates
5C-rate energy density comparison vs. LiPF₆ baseline
Graphite/LFP lithium-ion SEI additive studies
First-cycle irreversible capacity loss reduction
Coulombic efficiency improvement relative to control electrolyte
Hard carbon potassium-ion battery prototyping
Concentration-optimized cycling stability
Capacity retention and CE in 0.8 M EC:DEC formulation
High-power EDLC electrolyte screening
Pore-level ionic resistance and interfacial impedance
EIS-derived rate capability vs. TEMABF₄ reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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